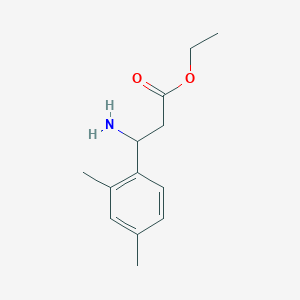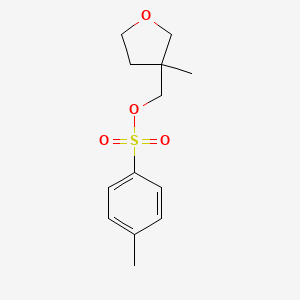![molecular formula C11H9F3N2O2S B13476447 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid is a compound that combines a pyrazole ring with a thiophene moiety, linked via an ethenyl group, and is often associated with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated pyrazole derivative.
Ethenyl Linkage Formation: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Wittig reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl group.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The pyrazole and thiophene moieties are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry
In industry, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ethenyl linkage provides flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxaldehyde share the thiophene moiety and exhibit similar electronic properties.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring and exhibit similar pharmacological activities.
Uniqueness
5-[(1E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole is unique due to the combination of the pyrazole and thiophene moieties linked by an ethenyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C11H9F3N2O2S |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8N2S.C2HF3O2/c1-2-9(12-7-1)4-3-8-5-6-10-11-8;3-2(4,5)1(6)7/h1-7H,(H,10,11);(H,6,7)/b4-3+; |
InChIキー |
POBNHKJMCUDMOV-BJILWQEISA-N |
異性体SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2.C(=O)(C(F)(F)F)O |
正規SMILES |
C1=CSC(=C1)C=CC2=CC=NN2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


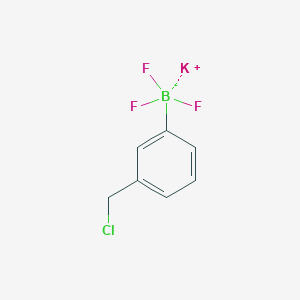
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B13476381.png)
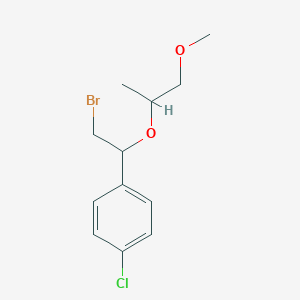
![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
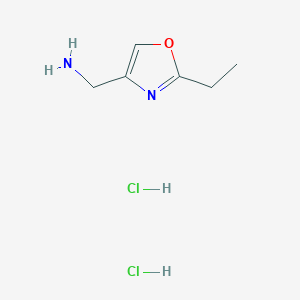
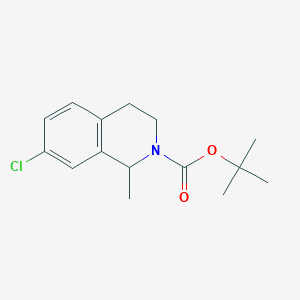

![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
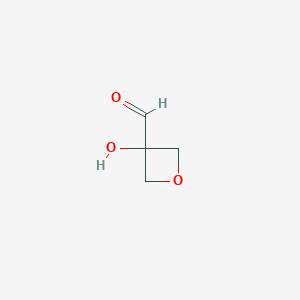
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
